5'-Nitro-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one
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Description
5'-Nitro-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one is a useful research compound. Its molecular formula is C10H8N2O5 and its molecular weight is 236.183. The purity is usually 95%.
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Scientific Research Applications
Indole Alkaloids Synthesis
The indole alkaloids, including compounds structurally related to 5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, have been a focal point in organic synthesis, inspiring new methods for indole synthesis. A comprehensive framework for the classification of all indole syntheses has been proposed, highlighting the versatility of indole chemistry and its significance in developing pharmacologically active compounds (Taber & Tirunahari, 2011).
Spirocyclic Derivatives as Antioxidants
Spirocyclic derivatives, which include structures similar to 5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, have attracted significant interest due to their antioxidant activities. These compounds have been found to exhibit various biological activities, underlying their potential in developing drugs with antioxidant properties. This highlights the importance of spiro compounds in medicinal chemistry, with potential applications in treating diseases associated with oxidative stress (Acosta-Quiroga et al., 2021).
Energetic Materials
The structure of 5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one suggests potential applications in the field of high-energetic materials. Research focusing on nitro-containing compounds, such as NTO and its derivatives, has reviewed their applications as high-energetic materials. This research sheds light on the potential of structurally related compounds for various applications, including military and civil engineering (Singh & Felix, 2003).
Properties
IUPAC Name |
5'-nitrospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9-10(16-3-4-17-10)7-5-6(12(14)15)1-2-8(7)11-9/h1-2,5H,3-4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVHMRBVMUOGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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